4-(8-methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid
Description
4-(8-Methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid is a quinazolinone derivative with a butanoic acid side chain at position 3 of the heterocyclic core. This compound is classified as a secondary metabolite isolated from the fungus Xylaria sp., which is associated with the marine soft coral Sinularia densa . Quinazolinones are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
4-(8-methyl-4-oxoquinazolin-3-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-4-2-5-10-12(9)14-8-15(13(10)18)7-3-6-11(16)17/h2,4-5,8H,3,6-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBNXKHQIYFBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(8-methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid is a synthetic compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-(8-methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid is C13H14N2O3, with a molecular weight of 246.266 g/mol. The compound features a quinazolinone core structure, which is known for its pharmacological potential.
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. Studies have shown that 4-(8-methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid demonstrates potent antibacterial activity against various Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics.
Table 1: Antimicrobial Activity of 4-(8-methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.8 mg/mL |
| Escherichia coli | 1.4 mg/mL |
| Streptococcus pneumoniae | 2.0 mg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.0 mg/mL |
These results suggest that the compound may be a promising candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Anticancer Activity
In addition to its antimicrobial properties, 4-(8-methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid has been investigated for its anticancer effects. Preliminary studies indicate that this compound can inhibit the growth of various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxicity of 4-(8-methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid against human cervical carcinoma HeLa cells. The compound exhibited an IC50 value of 12 µM, indicating significant cytotoxic activity.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| A549 (lung cancer) | >20 |
| MCF-7 (breast cancer) | >25 |
These findings highlight the potential of this compound as a therapeutic agent in cancer treatment .
The biological activity of 4-(8-methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. It is believed to modulate enzyme activity and disrupt cellular processes critical for survival and proliferation.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-(8-methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that compounds derived from quinazolinones can inhibit the growth of Gram-positive bacteria effectively .
Cytotoxicity
In vitro assays have demonstrated that this compound shows cytotoxic effects against cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and Caco-2 (colon cancer) cells. The MTT assay results indicate a dose-dependent response, suggesting potential applications in cancer therapeutics .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Certain derivatives have shown promising results in reducing inflammation in experimental models, indicating potential use in treating inflammatory diseases.
Corrosion Inhibition
Studies have explored the use of quinazolinone derivatives as corrosion inhibitors for metals in acidic environments. The efficiency of these compounds is linked to their molecular structure, particularly the presence of nitrogen atoms, which enhances their protective capabilities against corrosion.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
Core Heterocycle Modifications
- 4-(4-Oxobenzo[1,2,3]triazin-3(4H)-yl)butanoic Acid (Benzo[1,2,3]triazinone derivative) Structure: Replaces the quinazolinone core with a benzo[1,2,3]triazinone ring. Synthesis: Derived from isatin via oxidation to isatoic anhydride, followed by coupling with 4-aminobutyric acid and diazotization . Activity: These derivatives exhibit distinct biological roles, such as alkaline phosphatase (ALP) inhibition, attributed to the triazinone core’s electronic properties .
Substituent Position and Chain Length
- 4-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic Acid Structure: Features a 2,4-dioxo-quinazolinone core with a methyl group at position 1. Synthesis: Synthesized via cyclization of 4-(2-(methylamino)benzamido)butanoic acid .
- 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoic Acid Structure: Propanoic acid chain (C3) instead of butanoic acid (C4). Impact: Shorter chain length reduces molecular weight (246.21 vs. ~260 for the target compound) and may alter pharmacokinetic properties such as tissue penetration .
Anti-Inflammatory Activity
- 4-(8-Methyl-4-oxoquinazolin-3(4H)-yl)butanoic Acid: Limited direct activity data, but quinazolinones are broadly associated with anti-inflammatory effects via COX-2 inhibition .
- 1,3-Disubstituted Quinazolin-2,4-diones : Demonstrated potent anti-inflammatory activity in carrageenan-induced edema models, with IC50 values <10 μM .
Enzyme Inhibition
- N-Alkyl/Phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides: Show ALP inhibition (IC50: 0.5–5 μM), attributed to the triazinone core’s interaction with catalytic zinc ions .
Physicochemical Properties
Q & A
Q. What are the established synthetic routes for 4-(8-methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation and functional group modifications. A quinazolin-4-one core is typically prepared by reacting anthranilic acid derivatives with urea or thiourea under acidic conditions. For example, Scheme 1 in details a related synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid, which can be adapted by substituting the benzoic acid moiety with a butanoic acid chain. Key steps include:
- Formation of the quinazolinone ring via cyclization.
- Alkylation or coupling reactions to introduce the butanoic acid group.
- Purification via recrystallization or column chromatography.
Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side products like N-alkylated impurities .
Q. What safety protocols are critical when handling this compound?
Q. How are the compound’s purity and structural integrity validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm molecular structure via H and C NMR, focusing on quinazolinone proton shifts (δ 7.5–8.5 ppm) and butanoic acid carboxyl signals (δ 2.1–2.6 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M–H]–).
- HPLC : Reverse-phase chromatography (C18 columns) with UV detection at 254 nm to assess purity (>95%) .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions or substituent effects. To address this:
- Dose-Response Studies : Test the compound across a range of concentrations (e.g., 0.1–100 µM) in standardized cell lines (e.g., HepG2 for cancer, E. coli for antimicrobial activity).
- Structure-Activity Relationship (SAR) : Compare derivatives (e.g., fluorine-substituted analogs in ) to identify functional groups critical for specific activities.
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) to clarify primary targets .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Enhance solubility and bioavailability through:
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester in ) to increase lipophilicity and cellular uptake.
- Nanoparticle Encapsulation : Use liposomal carriers to improve plasma stability.
- Metabolic Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., quinazolinone ring oxidation) and guide structural modifications .
Q. How does the methyl group at position 8 influence its biological activity?
- Methodological Answer : The 8-methyl group likely enhances metabolic stability and target binding. Experimental approaches include:
- Comparative SAR : Synthesize analogs without the methyl group (e.g., 8-H or 8-Cl) and test activity in parallel.
- Molecular Docking : Model interactions with enzymes (e.g., dihydrofolate reductase) to assess steric/electronic effects of the methyl substituent.
- Thermodynamic Studies : Measure binding affinity (e.g., ITC) to quantify contributions of hydrophobic interactions .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer : Key challenges include optimizing yield and minimizing purification steps:
- Flow Chemistry : Implement continuous-flow reactors for cyclization steps to improve reproducibility.
- Green Solvents : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and impurity formation .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low toxicity?
- Methodological Answer : Variations may stem from cell-type specificity or assay interference. Mitigate by:
- Counter-Screening : Test the compound in non-cancerous cell lines (e.g., HEK293) to assess selectivity.
- Redox Interference Checks : Include controls for thiol-reactive compounds (e.g., glutathione depletion assays).
- Metabolite Profiling : Identify toxic metabolites (e.g., via LC-MS) formed under different experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
